m-PEG8-bromide
Overview
Description
m-PEG8-bromide: , also known as methoxy-poly(ethylene glycol)8-bromide, is a type of heterobifunctional polyethylene glycol derivative. It is a polyethylene glycol linker containing a bromide group, which serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
m-PEG8-bromide is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . The role of this compound is to connect the ligand for the protein of interest with the ligand for an E3 ubiquitin ligase .
Mode of Action
The bromide group in this compound is a very good leaving group for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs, where this compound is used as a linker to connect two different ligands . The resulting PROTAC can then bind to both the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound to create PROTACs, specific proteins can be targeted for degradation, allowing for the manipulation of various biochemical pathways depending on the protein of interest .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG component. PEGylation, the process of attaching PEG to molecules, is known to improve the solubility, stability, and bioavailability of drugs . It can also reduce immunogenicity and prolong the half-life of drugs in the body . Therefore, this compound is expected to have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a variety of molecular and cellular effects depending on the function of the protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the alleviation of the disease symptoms .
Action Environment
The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Due to the hydrophilic nature of peg, this compound is expected to be stable and soluble in a wide range of environments . This makes it a versatile tool for the synthesis of PROTACs that can be used in various biological contexts .
Biochemical Analysis
Biochemical Properties
m-PEG8-bromide is known to interact with proteins in aqueous solution . The bromide group in this compound is a good leaving group for nucleophilic substitution reactions, which could potentially interact with enzymes and proteins
Cellular Effects
Peg linkers like this compound are often used in the synthesis of PROTACs, which can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a PEG linker, this compound is often used in the synthesis of PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein
Temporal Effects in Laboratory Settings
This compound is known to be stable and soluble in water, DMSO, DMF, and DCM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-bromide typically involves the reaction of methoxy-poly(ethylene glycol) with a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane, dimethylformamide, or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: m-PEG8-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The bromide group is a very good leaving group, making it highly reactive in such reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. .
Reaction Conditions: The reactions are usually performed at room temperature or slightly elevated temperatures to facilitate the substitution process
Major Products: The major products formed from these reactions are the corresponding substituted derivatives of m-PEG8, where the bromide group is replaced by the nucleophile .
Scientific Research Applications
m-PEG8-bromide has a wide range of applications in scientific research, including but not limited to:
Chemistry: Used as a linker in the synthesis of various compounds, including drugs and polymers
Biology: Employed in the modification of biomolecules to enhance their solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents
Industry: Applied in the production of advanced materials and coatings due to its hydrophilic properties
Comparison with Similar Compounds
- m-PEG4-bromide
- m-PEG6-bromide
- m-PEG12-bromide
Comparison: m-PEG8-bromide is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter chain analogs like m-PEG4-bromide and m-PEG6-bromide, this compound offers better solubility and flexibility. On the other hand, longer chain analogs like m-PEG12-bromide may offer higher solubility but could be less reactive due to steric hindrance .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJMRATZFVXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BrO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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